Betnovate-C

Description

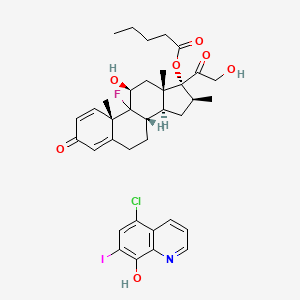

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53262-70-7 |

|---|---|

Molecular Formula |

C36H42ClFINO7 |

Molecular Weight |

782.1 g/mol |

IUPAC Name |

5-chloro-7-iodoquinolin-8-ol;[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C27H37FO6.C9H5ClINO/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3;1-4,13H/t16-,19-,20-,21-,24-,25-,26?,27-;/m0./s1 |

InChI Key |

GGMXWHRZJSEEMV-UBYGFFDOSA-N |

SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Synonyms |

etamethasone 17-valerate - clioquinol betamethasone 17-valerate, clioquinol drug combination betnovate-C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action of Betamethasone and Clioquinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms of action for the potent corticosteroid, betamethasone (B1666872), and the antimicrobial agent, clioquinol. Often used in combination for topical therapies, these compounds exhibit distinct yet complementary activities. Betamethasone exerts its anti-inflammatory and immunosuppressive effects primarily through genomic pathways involving the glucocorticoid receptor. Clioquinol's broad-spectrum antimicrobial action is attributed to its ability to chelate metal ions and disrupt microbial cellular processes. This document details their molecular interactions, associated signaling pathways, quantitative pharmacological data, and the experimental protocols used to elucidate these mechanisms.

Betamethasone: A Potent Glucocorticoid

Betamethasone is a synthetic glucocorticoid renowned for its high potency in reducing inflammation and suppressing the immune response.[1] Its therapeutic efficacy is rooted in its ability to modulate gene expression by interacting with the glucocorticoid receptor (GR).[2]

Molecular Mechanism of Action

The mechanism of betamethasone can be delineated into a series of intracellular events:

-

Cellular Entry and Receptor Binding: Being lipophilic, betamethasone readily diffuses across the cell membrane into the cytoplasm.[1] There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[2]

-

Nuclear Translocation: The activated betamethasone-GR complex translocates into the nucleus.[1][2]

-

Gene Regulation: Within the nucleus, the complex acts as a ligand-dependent transcription factor. It primarily functions through two mechanisms:

-

Transactivation: The betamethasone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][3] This binding upregulates the transcription of anti-inflammatory proteins. A key example is the increased synthesis of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3][4]

-

Transrepression: More significantly for its anti-inflammatory effects, the activated GR can interfere with the activity of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).[3] By inhibiting these pro-inflammatory signaling pathways, betamethasone suppresses the expression of a wide range of inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[1][3]

-

Betamethasone also exerts non-genomic effects, such as stabilizing lysosomal membranes, which reduces the release of inflammatory enzymes.[1]

Signaling Pathway

The signaling cascade for betamethasone is centered on the glucocorticoid receptor pathway.

References

Synergistic Antifungal and Anti-inflammatory Therapies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of drug-resistant fungal infections, coupled with the intricate role of the host inflammatory response in their pathogenesis, presents a significant clinical challenge. Fungal pathogens can trigger an aggressive inflammatory cascade, which, while intended to clear the infection, often contributes to tissue damage and disease severity. This guide explores the promising strategy of combination therapies that exert both antifungal and anti-inflammatory effects, leading to enhanced therapeutic outcomes. Such synergistic approaches can result in lower required drug doses, reduced toxicity, a broader spectrum of activity, and a lower risk of developing resistance.[1][2] This document provides an in-depth overview of the mechanisms, key signaling pathways, experimental evaluation methods, and quantitative data supporting the development of these dual-action therapies.

Core Mechanisms of Synergistic Action

Synergism in combination therapy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] In the context of antifungal and anti-inflammatory treatments, synergy can be achieved through several mechanisms:

-

Sequential Pathway Inhibition: The constituent drugs inhibit different steps in a critical metabolic or signaling pathway. For instance, an antifungal agent might target ergosterol (B1671047) synthesis in the fungal cell membrane, while an anti-inflammatory drug modulates the host's immune response pathways that are often exploited by the fungus.[1]

-

Increased Cell Permeability: One agent may disrupt the fungal cell membrane, thereby facilitating the entry and increasing the intracellular concentration of the second agent.[1] For example, the anti-protozoal drug pentamidine (B1679287) can disrupt membrane integrity, enhancing the cellular uptake of the anti-rheumatic drug auranofin in C. albicans.[3]

-

Inhibition of Drug Efflux Pumps: One compound can block the efflux pumps that actively expel the other drug from the fungal cell, leading to higher intracellular accumulation and enhanced efficacy.[1]

-

Modulation of Host Response: Anti-inflammatory agents can suppress the production of fungal virulence factors that are promoted by host inflammatory molecules, such as prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin (B15479496) levels, which can in turn reduce fungal adhesion and biofilm formation.[4][5]

Key Signaling Pathways

Understanding the molecular pathways governing both the fungal response to stress and the host's inflammatory cascade is critical for designing effective synergistic therapies.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the innate immune response, responsible for the transcription of numerous pro-inflammatory genes.[6] Pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS) from bacteria, bind to Toll-like receptors (TLRs) on immune cells, triggering a signaling cascade that activates the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκB proteins, targeting them for degradation and releasing NF-κB to translocate to the nucleus. There, it initiates the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are crucial for recruiting immune cells to the site of infection.[8][9][10] Dysregulation of this pathway is linked to numerous inflammatory diseases.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans [frontiersin.org]

- 4. Synergistic effect of nystatin combined with NSAIDs on Candida biofilm IADR Abstract Archives [iadr.abstractarchives.com]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB: At the Borders of Autoimmunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Clioquinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of clioquinol (B1669181), a hydroxyquinoline derivative with a long history of use as a topical antiseptic and antiprotozoal agent. Recent research has revitalized interest in clioquinol for its broad-spectrum activity against various pathogens, including drug-resistant strains. This document synthesizes quantitative susceptibility data, details common experimental protocols for its evaluation, and visualizes its mechanism of action.

Antimicrobial Spectrum: Quantitative Data

Clioquinol exhibits a broad range of antimicrobial activity, encompassing antifungal, antibacterial, antiprotozoal, and antiviral properties. Its efficacy is most pronounced against fungi and certain bacteria.

Antifungal Activity

Clioquinol demonstrates potent in vitro activity against a wide array of fungal species, including yeasts, molds, and dermatophytes. The following tables summarize the Minimum Inhibitory Concentrations (MIC) reported in various studies.

Table 1: Antifungal Spectrum of Clioquinol (Yeasts and Molds)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.031 - 32 | [1][2] |

| Candida glabrata | 0.031 - 0.5 | [1] |

| Candida tropicalis | 0.031 - 0.5 | [1] |

| Aspergillus fumigatus | 6 | [1] |

| Aspergillus flavus | Growth inhibition of 71% | [1] |

| Aspergillus niger | Growth inhibition of 75% | [1] |

| Fusarium species | 0.5 - 2 | [1] |

| Mucorales species | 4 - 8 | [1] |

| Scedosporium dehoogii | 0.5 - 1 | [1] |

Table 2: Antifungal Spectrum of Clioquinol (Dermatophytes)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 0.25 - 2 | [1][3] |

| Trichophyton mentagrophytes | 0.5 - 2 | [1][4] |

| Microsporum canis | 0.5 - 2 | [1] |

| Nannizzia gypsea | 0.5 - 2 | [1] |

Antibacterial Activity

Clioquinol's antibacterial action is primarily bacteriostatic and is more effective against Gram-positive bacteria than Gram-negative bacteria.[5] While comprehensive MIC data is less abundant in recent literature compared to its antifungal properties, it is known to inhibit the growth of staphylococci.[5][6] Some studies have reported weak antibacterial activity when tested as a 3% cream using agar (B569324) diffusion methods.[7][8]

Antiprotozoal and Antiviral Activity

Historically, clioquinol was used as an oral agent against protozoal infections like Entamoeba histolytica and Dientamoeba fragilis.[9][10] More recent in vitro studies have demonstrated its efficacy against Leishmania amazonensis and Leishmania infantum, with EC50 values in the low µg/mL range.[11]

Furthermore, clioquinol has been identified as a potent inhibitor of SARS-CoV-2 infection in vitro by targeting the angiotensin-converting enzyme 2 (ACE2) receptor.[12][13][14]

Experimental Protocols

The determination of clioquinol's in vitro antimicrobial activity typically follows standardized methodologies established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the most common method for quantifying the in vitro potency of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of clioquinol in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism after a specified incubation period.

Methodology:

-

Preparation of Clioquinol Stock Solution: Clioquinol is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: The stock solution is serially diluted in a multi-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum concentration in the microtiter plate wells.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted clioquinol are inoculated with the standardized microorganism suspension. The plate is then incubated under conditions appropriate for the test organism (e.g., 35°C for 24-48 hours for fungi).

-

Reading of Results: The MIC is determined by visual inspection for the lowest concentration of clioquinol that shows no turbidity or growth.

Agar Diffusion (Disk Diffusion or Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Principle: An agar plate is uniformly inoculated with the test microorganism. A paper disk impregnated with a known concentration of clioquinol or a solution of clioquinol in a well is placed on the agar surface. During incubation, the drug diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by the size of the zone of growth inhibition around the disk or well.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

-

Application of Clioquinol: A filter paper disk impregnated with a specific amount of clioquinol is placed on the inoculated agar surface. Alternatively, a well can be cut into the agar and filled with a known concentration of clioquinol solution.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around the disk or well is measured in millimeters.

Visualizing Mechanisms and Workflows

Mechanism of Antimicrobial Action

Clioquinol's antimicrobial effects are multifaceted. A primary mechanism is its action as a metal chelator, disrupting essential metal-dependent enzymatic processes within microbial cells.[15][16][17] In fungi, this disruption of ion homeostasis, particularly of zinc, copper, and iron, is a key aspect of its activity.[2] It can also directly damage the fungal cell membrane at high concentrations and induce membrane depolarization at lower concentrations.[2]

References

- 1. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lume.ufrgs.br [lume.ufrgs.br]

- 4. researchgate.net [researchgate.net]

- 5. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. [Topical antimicrobial therapy: the efficacy of clioquinol- and tribromphenolbismuth- zinc oxide preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clioquinol - Wikipedia [en.wikipedia.org]

- 10. pharmacyconcepts.in [pharmacyconcepts.in]

- 11. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is Clioquinol used for? [synapse.patsnap.com]

- 16. Articles [globalrx.com]

- 17. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Signaling Pathways of Betamethasone Valerate

Abstract

Betamethasone (B1666872) valerate (B167501) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory, immunosuppressive, and anti-proliferative properties in treating various dermatological conditions.[1] Its therapeutic efficacy is rooted in a complex series of molecular signaling events initiated by its interaction with the intracellular glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of these signaling pathways, focusing on the core mechanisms of GR-mediated transactivation and transrepression. It details the downstream effects on gene expression that collectively suppress inflammatory responses. For researchers, scientists, and drug development professionals, this document offers a thorough summary of quantitative binding and dose-response data, comprehensive protocols for key experimental assays, and detailed visualizations of the primary biological pathways and experimental workflows.

Core Mechanism: Glucocorticoid Receptor (GR) Interaction and Activation

The signaling cascade of betamethasone valerate begins with its passive diffusion across the cell membrane into the cytoplasm.[1] In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[2]

Upon entry, betamethasone valerate binds to the ligand-binding domain of the GR. This binding induces a significant conformational change in the receptor, leading to the dissociation of the associated heat shock proteins.[3] The now-activated betamethasone valerate-GR complex exposes its nuclear localization signals, facilitating its rapid translocation from the cytoplasm into the nucleus through the nuclear pore complex.[1] Inside the nucleus, the complex directly or indirectly modulates the transcription of target genes, forming the basis of its genomic signaling pathways.[2][3]

Genomic Signaling Pathways

Once inside the nucleus, the activated GR complex exerts its effects primarily through two distinct genomic mechanisms: transactivation and transrepression. These pathways are responsible for the drug's therapeutic anti-inflammatory actions and its potential side effects.[4][5]

Transactivation: Upregulation of Anti-inflammatory Genes

In the transactivation pathway, two activated BV-GR complexes form a homodimer. This dimer then binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes.[1] This binding event recruits co-activator proteins and the general transcription machinery, including RNA polymerase II, to initiate the transcription of these genes.

A key gene upregulated through this mechanism is ANXA1, which encodes for Annexin A1 (also known as lipocortin-1).[1] Annexin A1 is a potent anti-inflammatory protein that inhibits phospholipase A2 (PLA2).[6][7][8] By inhibiting PLA2, Annexin A1 blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7][8] While crucial for anti-inflammatory effects, GR-mediated transactivation is also associated with many of the metabolic side effects seen with long-term glucocorticoid use.[4][5]

Transrepression: Repression of Pro-inflammatory Genes

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[4] Unlike transactivation, this pathway does not involve direct binding of the GR to DNA. Instead, the activated BV-GR complex, acting as a monomer, physically interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Inflammatory stimuli typically activate NF-κB and AP-1, which then drive the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1] By binding to these transcription factors, the BV-GR monomer prevents them from binding to their respective DNA response elements, thereby repressing the transcription of these inflammatory genes.[9] This leads to a broad reduction in the production of inflammatory mediators and the recruitment of immune cells to the site of inflammation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of betamethasone valerate with its molecular targets and its downstream effects.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Parameter | Value | Cell System | Reference |

|---|

| Betamethasone Valerate | Receptor Occupancy | 60% at 10 nM | Normal human epidermis cytosolic extracts |[3] |

Table 2: In Vitro Dose-Response Data

| Assay | Parameter | Concentration | Result | Reference |

|---|---|---|---|---|

| Leukocyte Migration Assay | Inhibition of Chemotaxis | 2 µM | 55% reduction in leukocyte migration | [3] |

| Cytokine Secretion | Reduction of IL-6, TNF-α | 0.1-1 µM | 30-35% reduction |[3] |

Table 3: Differentially Regulated Genes (Selected Examples) Data from LINCS L1000 dataset showing genes with altered expression following betamethasone valerate perturbation.[10]

| Gene Symbol | Gene Name | Regulation |

| LHPP | phospholysine phosphohistidine (B1677714) inorganic pyrophosphate phosphatase | Upregulated |

| PITX2 | paired-like homeodomain 2 | Upregulated |

| IL1B | interleukin 1, beta | Upregulated |

| DUSP1 | dual specificity phosphatase 1 | Upregulated |

| NFKBIA | nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha | Upregulated |

Key Experimental Methodologies

The study of betamethasone valerate's signaling pathways relies on a variety of specialized biochemical and cell-based assays. Detailed protocols for three fundamental experiments are provided below.

Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GR using fluorescence polarization (FP). The assay measures the displacement of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) from the GR by a competitor compound (e.g., betamethasone valerate).

Methodology

-

Reagent Preparation:

-

Prepare a Complete GR Screening Buffer containing a stabilizing peptide.[11]

-

Prepare a 4X working solution of the fluorescent ligand (e.g., 4 nM Fluormone™ GS Red).

-

Prepare a 4X working solution of recombinant human GR (e.g., 16 nM).[11]

-

Create a serial dilution series of the test compound (betamethasone valerate) in the screening buffer.

-

-

Assay Procedure:

-

Add 50 µL of the serially diluted test compound to the wells of a black, low-volume 96-well plate.

-

Add 25 µL of the 4X fluorescent ligand solution to each well.

-

Initiate the binding reaction by adding 25 µL of the 4X GR solution to each well. The final volume will be 100 µL.

-

Include control wells for "free ligand" (no GR) and "bound ligand" (no competitor).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Plot the polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

-

GRE-Driven Reporter Gene Assay (Luciferase-Based)

This assay quantifies the transactivation activity of the GR. It utilizes a cell line engineered to express the human GR and contain a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.[12][13]

Methodology

-

Cell Plating (Day 1):

-

Thaw cryopreserved GR reporter cells (e.g., INDIGO Biosciences) and resuspend in cell culture medium.[12]

-

Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well cell culture plate.

-

-

Compound Treatment (Day 1):

-

Prepare a serial dilution of betamethasone valerate in Compound Screening Medium (CSM) at 2X the final desired concentration.

-

Immediately add 100 µL of the 2X compound dilutions to the appropriate wells containing cells.

-

Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO2 incubator.[14]

-

-

Luminescence Measurement (Day 2):

-

Equilibrate the Luciferase Detection Reagent (LDR) to room temperature.[12]

-

Remove the treatment media from the wells.

-

Add 100 µL of LDR to each well.

-

Incubate the plate at room temperature for at least 5 minutes to allow for cell lysis and signal stabilization.[14]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold-activation by normalizing the signal from treated wells to the signal from vehicle-treated control wells.

-

Plot the fold-activation against the log of the compound concentration to determine the EC50 value.

-

Western Blot Analysis of Downstream Signaling

This protocol is used to detect changes in the phosphorylation state of key proteins in inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, following treatment with betamethasone valerate.

Methodology

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human dermal fibroblasts) in 6-well plates until they reach 70-80% confluency.

-

Pre-treat cells with varying concentrations of betamethasone valerate for a specified time (e.g., 1-24 hours).

-

Induce an inflammatory response by treating cells with a stimulus (e.g., H₂O₂, LPS, or TNF-α) for a short period (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples and boil in Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[15]

-

Capture the signal using a digital imager or X-ray film.

-

Perform densitometric analysis to quantify band intensity. Normalize the phosphorylated protein level to the total protein level and a loading control (e.g., β-actin).

-

Conclusion

The molecular mechanism of betamethasone valerate is a dual process centered on the activation of the glucocorticoid receptor, leading to the genomic effects of transactivation and transrepression. This guide has detailed how these pathways result in the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory transcription factors, providing a molecular basis for the drug's potent therapeutic effects. The quantitative data and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals to further investigate glucocorticoid signaling and develop novel therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]

- 2. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betamethasone Valerate (BV; BET) | glucocorticoid steroid | CAS 2152-44-5 | BV; BET; Betoid; Valison; 9α-Fluo; Valisone; Bedermin; Betneval; Beta-Val; Bextasol; Dermosol; Stanoval | InvivoChem [invivochem.com]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betamethasone Valerate Foam, 0.12% [dailymed.nlm.nih.gov]

- 7. betamethasone valerate [drugcentral.org]

- 8. drugs.com [drugs.com]

- 9. Corticosteroid - Wikipedia [en.wikipedia.org]

- 10. Gene Set - betamethasone-valerate [maayanlab.cloud]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Clioquinol's Impact on Fungal Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clioquinol (B1669181), a hydroxyquinoline derivative historically used as a topical antimicrobial and antiprotozoal agent, has demonstrated broad-spectrum antifungal activity.[1][2][3] Its primary mechanism of action is widely attributed to its role as a metal chelator, disrupting the homeostasis of essential metal ions such as zinc, copper, and iron, which are critical for various cellular processes in fungi.[1][4][5] This disruption of ion balance leads to a cascade of downstream effects, including the impairment of the fungal cell membrane and, consequently, a compromise of the cell wall integrity.[4][5] This technical guide provides an in-depth analysis of the current understanding of clioquinol's effects on the fungal cell wall, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanisms and pathways. While direct interaction with cell wall biosynthetic enzymes has not been conclusively demonstrated, evidence suggests that clioquinol's primary effects on the cell membrane and ion homeostasis indirectly induce stress on the cell wall, potentially triggering compensatory signaling pathways.

Mechanism of Action: An Indirect Assault on the Fungal Cell Wall

Clioquinol's antifungal activity is multifactorial, with the cell membrane and ion homeostasis being the primary targets. At high concentrations, clioquinol can directly disrupt the cell membrane, while at lower concentrations, it induces membrane depolarization.[4][5] This membrane perturbation is a significant stressor that indirectly affects the cell wall, a dynamic structure essential for maintaining cell shape, osmotic stability, and overall viability.

A key line of evidence for clioquinol's effect on the cell wall comes from sorbitol protection assays.[6] In these experiments, the minimum inhibitory concentration (MIC) of clioquinol against Candida albicans increases in the presence of an osmotic stabilizer like sorbitol.[6] This suggests that clioquinol weakens the cell wall, making the fungus susceptible to osmotic lysis, a fate that can be mitigated by external osmotic support.[6][7] However, it is important to note a conflicting report which found that clioquinol did not alter the levels of cell wall components.[4] This discrepancy may be due to differences in experimental conditions or the specific fungal strains used.

The prevailing hypothesis is that the damage to the cell membrane and the disruption of ion homeostasis create a state of cellular stress that the fungus attempts to counteract by remodeling its cell wall. This response is likely mediated by the conserved cell wall integrity (CWI) signaling pathways.

Quantitative Antifungal Activity of Clioquinol

The following tables summarize the quantitative data on clioquinol's antifungal efficacy from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Clioquinol against Various Fungal Species

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | SC5314 | 1 | [5] |

| Candida albicans | ATCC 18804 | 0.250 | [6] |

| Candida glabrata | - | 0.031 - 0.5 | [2] |

| Candida tropicalis | - | 0.031 - 0.5 | [2] |

| Candida krusei | - | 0.031 - 0.5 | [2] |

| Candida parapsilosis | - | 0.031 - 0.5 | [2] |

| Nannizzia gypsea | - | 0.5 - 2 | [2] |

| Microsporum canis | - | 0.5 - 2 | [2] |

| Trichophyton spp. | - | 0.5 - 2 | [2] |

| Aspergillus calidoustus | - | - (73% growth inhibition) | [2] |

| Aspergillus flavus | - | - (71% growth inhibition) | [2] |

| Aspergillus niger | - | - (75% growth inhibition) | [2] |

| Mucorales spp. | - | 4 - 8 | [2] |

Table 2: Time-Kill Kinetics of Clioquinol against Candida albicans

| Concentration | Inoculum (CFU/mL) | Time (hours) | Log10 Reduction in CFU | Reference |

| 4 x MIC (4 µg/mL) | 5 x 10^5 | 48 | ≥ 3 | [5][8] |

| 8 x MIC (8 µg/mL) | 5 x 10^5 | 24 | ≥ 3 | [5][8] |

| 8 x MIC (8 µg/mL) | 5 x 10^6 | 36 | ≥ 3 | [5][8] |

| 8 x MIC (8 µg/mL) | 5 x 10^6 | 48 | ≥ 3 | [5][8] |

Table 3: Inhibition of Candida albicans Biofilm Formation by Clioquinol

| Concentration (µg/mL) | Incubation Time (hours) | Inhibition Rate (%) | Reference |

| 1 | 4 | 22.9 | [5] |

| 64 | 4 | 51.7 | [5] |

| 1 | 24 | 40.4 | [5] |

| 16 | 24 | > 70 | [5] |

| 32 | 24 | > 70 | [5] |

| 64 | 24 | > 70 | [5] |

Key Experimental Protocols

Sorbitol Protection Assay

This assay determines if a compound's antifungal activity is due to cell wall disruption.[7]

-

Principle: If a compound targets the cell wall, the fungus will lyse under normal osmotic conditions. The addition of an osmotic stabilizer, such as 0.8 M sorbitol, to the growth medium will prevent this lysis, resulting in a higher measured MIC compared to the medium without sorbitol.[7]

-

Methodology:

-

Prepare a series of twofold dilutions of clioquinol in a 96-well microtiter plate using a suitable growth medium (e.g., RPMI 1640).

-

Prepare an identical plate where the growth medium is supplemented with 0.8 M sorbitol.

-

Inoculate all wells with a standardized fungal suspension (e.g., C. albicans at 1-5 x 10^3 CFU/mL).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

-

A significant increase (typically four-fold or greater) in the MIC in the presence of sorbitol indicates that the compound affects the cell wall.[7]

-

Calcofluor White Staining for Chitin (B13524)

This method is used to visualize chitin distribution in the fungal cell wall, which can indicate a compensatory response to cell wall stress.[9]

-

Principle: Calcofluor White is a fluorescent dye that binds to chitin. An increase in fluorescence intensity or aberrant localization of the dye can suggest an upregulation of chitin synthesis, a common fungal response to cell wall damage.[9]

-

Methodology:

-

Grow fungal cells to the mid-logarithmic phase in a liquid medium.

-

Treat the cells with a sub-inhibitory concentration of clioquinol for a defined period (e.g., 4-6 hours). Include an untreated control.

-

Harvest the cells by centrifugation and wash them with Phosphate Buffered Saline (PBS).

-

Resuspend the cells in a solution of 10 µg/mL Calcofluor White in PBS and incubate in the dark for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS to remove excess stain.

-

Mount the cells on a microscope slide and observe using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).

-

Visualization of Pathways and Workflows

Proposed Mechanism of Clioquinol-Induced Cell Wall Stress

Caption: Clioquinol's proposed mechanism leading to cell wall stress.

Fungal Cell Wall Integrity (CWI) Signaling Pathways

While direct evidence of clioquinol's effect on these pathways is lacking, it is plausible that the membrane and osmotic stress it induces would lead to their activation as a compensatory response.

Caption: Overview of key fungal cell wall integrity signaling pathways.

Experimental Workflow for Assessing Cell Wall Integrity

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Pharmacokinetics of Topical Betamethasone Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the pharmacokinetics of topical betamethasone (B1666872) absorption. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document delves into the mechanisms of percutaneous absorption, metabolic pathways, and systemic exposure, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to Topical Betamethasone

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] It is widely used in dermatology to manage inflammatory skin conditions such as eczema and psoriasis.[2][3] Available in various esterified forms, including betamethasone valerate (B167501) and betamethasone dipropionate, these formulations are designed to optimize drug delivery and therapeutic efficacy.[3][4] The clinical effectiveness of topical betamethasone is intrinsically linked to its pharmacokinetic profile, which encompasses its absorption through the skin, distribution, metabolism, and excretion. A thorough understanding of these processes is critical for the development of safe and effective topical therapies.

Percutaneous Absorption of Betamethasone

The journey of topically applied betamethasone from the skin surface to systemic circulation is a multi-step process governed by the principles of percutaneous absorption. The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to drug penetration.[5]

Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[6] They are metabolized primarily in the liver and then excreted by the kidneys.[6] Some topical corticosteroids and their metabolites are also excreted into the bile.[6]

Several factors influence the extent of percutaneous absorption:

-

Vehicle Formulation: The vehicle in which betamethasone is formulated plays a crucial role in its absorption. Ointments, being occlusive, generally enhance penetration more than creams or lotions.[4] Novel drug delivery systems, such as polyaphron dispersions (PAD) and nanostructured lipid carriers (NLCs), have been developed to enhance the skin deposition of betamethasone.[7][8]

-

Integrity of the Epidermal Barrier: The condition of the skin significantly impacts drug absorption. Inflamed or diseased skin exhibits a compromised barrier function, leading to increased percutaneous absorption.[6][9]

-

Occlusion: The use of occlusive dressings substantially increases the percutaneous absorption of topical corticosteroids by hydrating the stratum corneum.[6][9]

-

Anatomical Site: Skin thickness varies across the body, influencing drug penetration. Areas with a thinner stratum corneum, such as the face and scrotum, show higher absorption rates compared to areas with thicker skin like the palms and soles.[5]

-

Drug Concentration and Ester Form: The concentration of betamethasone in the formulation and its esterified form (e.g., valerate vs. dipropionate) affect its lipophilicity and, consequently, its ability to partition into and diffuse through the skin layers.

Quantitative Data on Betamethasone Absorption

The systemic absorption of topical betamethasone can be quantified through various in vitro and in vivo studies. The following tables summarize key pharmacokinetic parameters from published literature.

Table 1: In Vitro Skin Permeation of Betamethasone Esters

| Betamethasone Ester | Vehicle | Skin Model | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Lag Time (h) | Reference |

| Betamethasone 17-Valerate | Gel | Canine Skin | ~0.42 (over 24h) | Not Reported | Not Reported | [10] |

| Betamethasone Dipropionate | Cream (PAD technology) | Human Epidermis | Higher than TS | Not Reported | Not Reported | [8] |

| Betamethasone Dipropionate | Topical Suspension (TS) | Human Epidermis | Lower than Cream | Not Reported | Not Reported | [8] |

Note: Direct comparison of values is challenging due to variations in experimental conditions, skin models, and analytical methods.

Table 2: Systemic Exposure Following Topical Betamethasone Application in Humans

| Betamethasone Ester | Formulation | Application Site | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |

| Betamethasone 17-Valerate | Suspension in Adhesive | Back (100 cm²) | 0.24 | 7.74 | Not Reported | [11][12] |

| Betamethasone 17-Benzoate | Cream (with occlusion) | Not Specified | 0.3 - 5 | Not Reported | Not Reported | [3][13] |

| Betamethasone 17-Benzoate | Gel (with occlusion) | Not Specified | Higher than cream | Not Reported | Not Reported | [3][13] |

Table 3: Vasoconstrictor Assay Potency of Betamethasone Formulations

| Betamethasone Formulation | Potency Class (US) | Relative Blanching Score | Reference |

| Betamethasone Dipropionate 0.05% Ointment | Class 2 (High Potency) | High | [4] |

| Betamethasone Dipropionate 0.05% Cream | Class 3-4 (Medium Potency) | Medium | [4] |

| Betamethasone Valerate 0.1% Cream | Class 3-4 (Medium Potency) | Medium | [12] |

Note: Potency classes are based on the vasoconstrictor assay, which correlates with clinical efficacy. The assay measures the degree of skin blanching (whitening) induced by the corticosteroid.[4]

Experimental Protocols

In Vitro Percutaneous Absorption using Franz Diffusion Cells

This method is a standard for assessing the permeation of topical drugs through the skin.

Methodology: [1][8][14][15][16]

-

Membrane Preparation: Excised human or animal skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a specific thickness. The prepared skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Cell Assembly: The Franz diffusion cell consists of a donor and a receptor chamber. The skin membrane separates these two chambers.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS), which is maintained at a constant temperature (typically 32°C) and continuously stirred.

-

Dosing: A precise amount of the betamethasone formulation is applied to the surface of the stratum corneum in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed fluid to maintain sink conditions.

-

Analysis: The concentration of betamethasone in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) are calculated.

In Vivo Dermatopharmacokinetics using Tape Stripping

This minimally invasive technique is used to assess the amount of drug that has penetrated the stratum corneum.

Methodology: [17][18][19][20][21]

-

Application of Formulation: A defined area of the skin, typically on the forearm of a human volunteer, is demarcated. A precise amount of the betamethasone formulation is applied to this area.

-

Incubation: The formulation is left on the skin for a predetermined period.

-

Tape Stripping: After the incubation period, the excess formulation is gently removed. An adhesive tape is then firmly and uniformly pressed onto the treated skin area and subsequently removed, taking with it a layer of the stratum corneum. This process is repeated multiple times for the same site.

-

Sample Processing: Each tape strip is placed in a vial containing a suitable solvent to extract the betamethasone.

-

Quantification: The amount of betamethasone in each tape strip extract is quantified using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: The amount of drug per tape strip is plotted against the cumulative weight of the stratum corneum removed (or tape strip number) to generate a concentration-depth profile within the stratum corneum.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Percutaneous absorption of betamethasone 17-benzoate measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical 0.050% betamethasone dipropionate. Pharmacokinetic and pharmacodynamic dose-response studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Percutaneous permeation of betamethasone 17-valerate incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alterlab.co.id [alterlab.co.id]

- 16. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Significance of viable skin layers in percutaneous permeation and its implication in mathematical models: theoretical consideration based on parameters for betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. remedypublications.com [remedypublications.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. inderocro.com [inderocro.com]

A Researcher's In-Depth Guide to Preclinical Animal Models for Dermatitis

For Immediate Release

[City, State] – [Date] – In a comprehensive effort to support researchers, scientists, and drug development professionals, a new in-depth technical guide on preclinical animal models for dermatitis research has been compiled. This guide provides a detailed overview of the core models used to study atopic dermatitis, contact dermatitis, and psoriasis, with a focus on experimental protocols, quantitative data for comparative analysis, and the underlying molecular pathways.

This technical whitepaper aims to equip researchers with the necessary information to select, implement, and interpret data from the most relevant animal models in their pursuit of novel therapeutics for inflammatory skin diseases.

Core Preclinical Models: An Overview

The selection of an appropriate animal model is critical for the successful translation of preclinical findings to clinical applications. The primary models utilized in dermatitis research can be broadly categorized into induced and spontaneous or genetically engineered models.

-

Induced Models: These are the most common models due to their reproducibility and control over disease onset and severity. They involve the topical application of chemical irritants or sensitizers to mimic the inflammatory conditions of human dermatitis.

-

Spontaneous and Genetically Engineered Models: These models leverage spontaneous mutations or genetic modifications that result in a dermatitis phenotype, often providing insights into the genetic underpinnings of these diseases.

Below is a comparative summary of key preclinical models for atopic dermatitis, contact dermatitis, and psoriasis.

Quantitative Data Summary

A critical aspect of preclinical research is the ability to quantitatively assess disease severity and the efficacy of therapeutic interventions. The following tables summarize key quantitative parameters across various dermatitis models.

Table 1: Key Inflammatory Markers and Clinical Scoring in Dermatitis Models

| Dermatitis Model | Primary Inducing Agent | Key Inflammatory Markers (Cytokines/Chemokines) | Typical Clinical Scoring Method |

| Atopic Dermatitis | Calcipotriol (MC903) | IL-4, IL-13, TSLP, IL-33 | Ear thickness, Transepidermal Water Loss (TEWL), Scratching behavior, Serum IgE levels |

| Ovalbumin (OVA) | IL-4, IL-5, IFN-γ | Epidermal thickness, Inflammatory cell infiltrate | |

| Contact Dermatitis | Oxazolone (B7731731) (OXA) | TNF-α, IFN-γ, IL-4 (chronic) | Ear swelling, Histological scoring of inflammation |

| 2,4-Dinitrochlorobenzene (DNCB) | Predominantly Th1 cytokines | Dermatitis score (erythema, edema, excoriation), Histological evaluation | |

| Psoriasis | Imiquimod (B1671794) (IMQ) | IL-23, IL-17A, IL-17F, IL-22, TNF-α | Psoriasis Area and Severity Index (PASI) score (modified for mice), Ear/skin thickness |

Table 2: Quantitative Assessment of Disease Severity in Preclinical Dermatitis Models

| Parameter | Atopic Dermatitis (MC903 Model) | Contact Dermatitis (Oxazolone Model) | Psoriasis (Imiquimod Model) |

| Ear Thickness Increase | Significant increase from baseline | ~0.15 - 0.25 mm increase 24h post-challenge | Significant increase over 5-7 days |

| Epidermal Thickness | Significant increase | Moderate increase | Marked acanthosis (hyperplasia) |

| Transepidermal Water Loss (TEWL) | Increased, indicating barrier dysfunction | Variable, can increase with chronic inflammation | Increased in lesional skin |

| Serum IgE Levels | Significantly elevated (e.g., >4000 ng/mL)[1] | Can increase with chronic exposure | Not a primary feature |

| Key Cytokine Levels (Skin/Serum) | Elevated IL-4, IL-13 (pg/mL range) | Elevated TNF-α, IFN-γ (pg/mg protein range) | Elevated IL-17A, TNF-α (pg/mL range)[2][3][4] |

Detailed Experimental Protocols

Accurate and reproducible experimental protocols are the bedrock of preclinical research. Below are detailed methodologies for key induced dermatitis models.

Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis

This is a widely used model that recapitulates the IL-23/Th17 axis, a key pathway in human psoriasis.[2]

-

Animal Strain: BALB/c or C57BL/6 mice are commonly used.

-

Procedure:

-

On a daily basis for 5 to 7 consecutive days, apply a topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and/or the ear of the mouse.

-

Monitor the mice daily for the development of erythema, scaling, and skin thickness, which are scored using a modified Psoriasis Area and Severity Index (PASI).

-

At the end of the experiment, skin and spleen tissue can be harvested for histological analysis, cytokine profiling, and flow cytometry.

-

Oxazolone (OXA)-Induced Contact Hypersensitivity

This model is a classic representation of delayed-type hypersensitivity, characteristic of allergic contact dermatitis.

-

Animal Strain: BALB/c mice are frequently used.

-

Procedure:

-

Sensitization (Day 0): Apply 100 µL of a 1.5% oxazolone solution in acetone (B3395972) to the shaved abdominal skin of the mice.[5]

-

Challenge (Day 7): Measure the baseline ear thickness using a micrometer. Then, apply 20 µL of a 1% oxazolone solution to both the anterior and posterior surfaces of the right ear. The left ear can serve as a control.[5]

-

Evaluation (Day 8): 24 hours after the challenge, measure the ear thickness again. The degree of ear swelling is calculated as the difference between the 24-hour and baseline measurements.

-

Calcipotriol (MC903)-Induced Atopic Dermatitis-Like Inflammation

This model effectively mimics the Th2-dominant inflammation seen in acute atopic dermatitis.

-

Animal Strain: Can be used in various strains, including BALB/c and C57BL/6.

-

Procedure:

-

Apply a daily topical dose of MC903 solution (typically 2 nmol in ethanol) to the ear and/or shaved dorsal skin of the mice for a period of 12 to 14 consecutive days.[6][7]

-

Monitor for signs of atopic dermatitis, including erythema, scaling, and pruritus (scratching behavior).

-

Measure ear thickness and transepidermal water loss (TEWL) to assess inflammation and skin barrier function, respectively.

-

At the end of the study, serum can be collected to measure IgE levels, and skin tissue can be processed for histology and cytokine analysis.

-

Key Signaling Pathways in Dermatitis

Understanding the molecular signaling cascades that drive the inflammatory processes in dermatitis is crucial for the development of targeted therapies.

JAK-STAT Pathway in Atopic Dermatitis

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is central to the signaling of many cytokines implicated in atopic dermatitis, including IL-4, IL-13, and IL-31.[1][8][9][10][11][12][13][14] This pathway represents a key therapeutic target for atopic dermatitis.

NF-κB Signaling in Contact Dermatitis

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response to haptens in contact dermatitis. Its activation in keratinocytes and immune cells leads to the production of pro-inflammatory cytokines and chemokines.

IL-23/Th17 Pathway in Psoriasis

The IL-23/Th17 axis is considered a cornerstone in the pathogenesis of psoriasis.[2] IL-23, produced by dendritic cells, promotes the survival and proliferation of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22, driving keratinocyte hyperproliferation and inflammation.[10][15]

Experimental Workflow for Preclinical Dermatitis Drug Screening

A standardized workflow is essential for the efficient and reliable screening of potential anti-dermatitis compounds.

This technical guide serves as a foundational resource for researchers in the field of dermatology. By providing standardized protocols, comparative quantitative data, and clear visualizations of key molecular pathways, it is intended to facilitate more robust and reproducible preclinical research, ultimately accelerating the development of new and effective treatments for patients suffering from dermatitis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. IL‐23/IL‐17 immune axis mediates the imiquimod‐induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF‐κB pathway in macrophages and keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]

- 5. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skin barrier dysfunction measured by transepidermal water loss at 2 days and 2 months predates and predicts atopic dermatitis at 1 year - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin 23 receptor is essential for terminal differentiation of effector T helper type 17 cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Impact of Betnovate-C on Skin Microbiome Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betnovate-C, a topical combination therapy containing the potent corticosteroid betamethasone (B1666872) valerate (B167501) (0.1% w/w) and the antimicrobial agent clioquinol (B1669181) (3% w/w), is widely used for inflammatory dermatoses where secondary bacterial or fungal infection is present. While its clinical efficacy in reducing inflammation and infection is well-established, its impact on the delicate ecosystem of the skin microbiome is less characterized. This technical guide synthesizes current research to provide an in-depth analysis of the expected effects of this compound on the composition and diversity of the skin microbiota. We detail the mechanisms of action of its active components, present quantitative data from relevant studies on similar combination therapies, outline standard experimental protocols for skin microbiome analysis, and visualize key molecular pathways and workflows. This guide serves as a critical resource for researchers investigating host-microbe interactions, clinicians prescribing topical therapies, and professionals involved in the development of dermatological drugs.

Introduction: The Skin Microbiome and Topical Therapies

The human skin is a complex ecosystem colonized by a diverse community of microorganisms, including bacteria, fungi, viruses, and mites, collectively known as the skin microbiome. In a state of eubiosis, this microbiota plays a crucial role in maintaining skin barrier function, educating the immune system, and preventing colonization by pathogens. However, in inflammatory skin conditions such as atopic dermatitis (AD) or eczema, the microbiome often shifts towards a state of dysbiosis, typically characterized by a decrease in microbial diversity and an overgrowth of opportunistic pathogens like Staphylococcus aureus.[1][2]

This compound is a formulation designed to address both inflammation and secondary infections.[3][4][5] It combines two active agents:

-

Betamethasone Valerate: A potent topical corticosteroid that suppresses the inflammatory response.[6][7]

-

Clioquinol (Iodochlorhydroxyquin): A hydroxyquinoline derivative with broad-spectrum antimicrobial activity against fungi and Gram-positive bacteria.[8][9]

Understanding the dual impact of this therapy on both the host's inflammatory pathways and the resident microbial communities is essential for optimizing treatment strategies and developing next-generation therapeutics that preserve or restore a healthy microbiome.

Mechanisms of Action

Betamethasone Valerate: Anti-Inflammatory Pathway

Betamethasone valerate exerts its anti-inflammatory effects by acting as a glucocorticoid. It passively diffuses into skin cells and binds to the cytosolic glucocorticoid receptor (GR).[6][10] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins (like heat shock protein 90) and the translocation of the ligand-receptor complex into the nucleus.[10]

Once in the nucleus, the activated GR complex modulates gene expression in two primary ways:

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).[6]

-

Transrepression: More critically for its anti-inflammatory role, the GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11] It does this not by removing them from the DNA, but by binding to them directly (tethering) and preventing the recruitment of co-activators necessary for the transcription of cytokines, chemokines, and adhesion molecules.[12][13] This effectively shuts down the inflammatory cascade.[6][10][14]

The following diagram illustrates this key inhibitory pathway.

Caption: Betamethasone inhibits NF-κB-mediated pro-inflammatory gene transcription.

Clioquinol: Antimicrobial Mechanism

Clioquinol's antimicrobial activity is multifaceted but is primarily attributed to its function as a metal chelator.[6][15] Microorganisms, including bacteria and fungi, rely on metal ions like copper (Cu²⁺) and zinc (Zn²⁺) as essential cofactors for a wide range of enzymatic reactions vital for their survival, growth, and replication.[6][8]

Clioquinol disrupts this metal homeostasis by binding to these ions, a process known as chelation.[6][8][16] This sequestration of metal ions leads to:

-

Inhibition of Metalloenzymes: By making essential metal ions unavailable, clioquinol effectively inhibits the function of numerous microbial enzymes involved in cellular respiration and metabolism, leading to a bacteriostatic or fungistatic effect.[6]

-

Disruption of DNA Synthesis: Some evidence suggests clioquinol can interfere with DNA replication and transcription processes, further hindering microbial proliferation.[6][9]

This mechanism provides a broad spectrum of activity against various fungi (e.g., Candida, Microsporum) and Gram-positive bacteria (e.g., Staphylococci).[8]

Effects on Skin Microbiome Composition: Quantitative Data

While no studies have been published on the specific formulation of this compound, research on other topical corticosteroid-antimicrobial combination therapies provides strong evidence for its likely effects. Studies on atopic dermatitis, a condition characterized by high Staphylococcus abundance, show that combination therapy is more effective at restoring a healthy microbiome than corticosteroids alone.[4][14][17]

The primary effects observed are a significant reduction in the dominant pathogen and a corresponding increase in overall bacterial diversity.

| Parameter / Taxon | Effect of Corticosteroid-Antimicrobial Combination Therapy | Reference Study Context |

| Alpha Diversity | Significant increase in Shannon Diversity Index post-treatment. | Treatment of Atopic Dermatitis (AD) lesions.[1][18] |

| Beta Diversity | Post-treatment microbial community composition shifts to become more similar to that of healthy control skin. | Comparison of lesional AD skin pre- and post-treatment.[19] |

| Staphylococcus | Significant Decrease in relative abundance. | Observed in lesional skin of AD patients.[4] The decrease is particularly noted for S. aureus.[19][20] |

| Cutibacterium | Significant Increase in relative abundance. | Observed in lesional skin of AD patients.[4][14] This genus is often reduced in AD lesions.[17] |

Table 1: Summary of Quantitative Changes in Skin Microbiome After Topical Corticosteroid-Antimicrobial Therapy.

Key Experimental Protocols for Skin Microbiome Analysis

Investigating the effects of a topical product like this compound on the skin microbiome requires a standardized and rigorous experimental workflow. The following protocols are standard in the field.

Subject Recruitment and Sampling

-

Washout Period: Subjects should cease all topical and systemic antibiotics and corticosteroids for 2-4 weeks prior to baseline sampling.

-

Site Selection: Define specific lesional and non-lesional skin sites for sampling (e.g., antecubital fossa, forearm).

-

Sampling Method: Use sterile swabs (e.g., ESwabs) or tape strips (e.g., D-Squame) to collect samples. Swabs are pre-moistened with a sterile buffer (e.g., saline with 0.1% Tween 20) and rubbed firmly over a defined skin area (e.g., 2 cm²) for 30-60 seconds.

-

Controls: Include samples from healthy, untreated individuals as a control group. Also, process "blank" swabs or buffer as negative controls to monitor for contamination.

DNA Extraction

-

Lysis: This is a critical step for skin samples. A combination of enzymatic lysis (e.g., with lysozyme (B549824) for bacteria, lyticase for fungi) and mechanical lysis (bead beating) is necessary to break open the cell walls of diverse microbes.

-

Purification: Use a commercial DNA extraction kit optimized for low-biomass samples (e.g., DNeasy PowerSoil Kit, QIAamp PowerFecal Kit) to purify microbial DNA, removing host DNA and PCR inhibitors.

Sequencing and Bioinformatic Analysis

-

16S rRNA Gene Sequencing (for Bacteria):

-

Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (the V1-V3 or V3-V4 regions are common for skin) using PCR with universal primers.

-

Sequencing: Sequence the resulting amplicons on a high-throughput platform (e.g., Illumina MiSeq/NovaSeq).

-

-

ITS Sequencing (for Fungi):

-

Amplification: Amplify the Internal Transcribed Spacer (ITS) region (typically ITS1 or ITS2) of the fungal ribosomal RNA gene cluster.

-

Sequencing: Sequence amplicons similarly to 16S rRNA genes.

-

-

Shotgun Metagenomic Sequencing:

-

Library Prep: Shear total extracted DNA into fragments and prepare a sequencing library without a targeted amplification step.

-

Sequencing: Perform deep sequencing on a high-throughput platform. This method provides species/strain-level resolution and functional gene information but is more expensive and computationally intensive.

-

-

Bioinformatic Pipeline:

-

Quality Control: Raw sequencing reads are filtered to remove low-quality sequences and adapters.

-

Taxonomic Classification:

-

For 16S/ITS: Reads are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assigned to a taxonomic lineage using databases like SILVA, Greengenes, or UNITE.

-

For Shotgun: Reads are mapped to reference genome databases to identify species and their relative abundances.

-

-

Diversity Analysis:

-

Alpha Diversity: Calculate within-sample diversity (e.g., Shannon, Simpson indices).

-

Beta Diversity: Calculate between-sample diversity (e.g., Bray-Curtis, Jaccard distances) to compare community structures.

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA for beta diversity, Wilcoxon rank-sum test for differential abundance) to identify significant changes.

-

The diagram below outlines a typical experimental workflow.

Caption: A standard workflow for skin microbiome sample processing and analysis.

Conclusion and Future Directions

The application of this compound is predicted to induce significant shifts in the skin microbiome. By reducing inflammation and the associated serous exudate, the betamethasone component alters the skin environment, making it less hospitable for pro-inflammatory, opportunistic bacteria like S. aureus. The clioquinol component directly inhibits the growth of these bacteria and susceptible fungi. The expected net effect is a decrease in the abundance of Staphylococcus, an increase in the relative abundance of commensals like Cutibacterium, and an overall increase in microbial diversity, moving the skin's microbial community from a dysbiotic state closer to one associated with healthy skin.

For drug development professionals, these findings underscore the importance of considering the microbiome in the design of new dermatological therapies. Future research should aim to:

-

Conduct dedicated clinical studies on the this compound formulation to confirm these inferred effects.

-

Utilize shotgun metagenomics to understand the functional impact of treatment on the microbial community's metabolic potential.

-

Explore the development of therapies that combine anti-inflammatory agents with microbiome-modulating compounds (e.g., prebiotics, probiotics, or postbiotics) to more effectively promote long-term skin health.

References

- 1. Skin Microbiome in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutaneous microbiome effects of fluticasone proprionate cream and adjunctive bleach baths in childhood atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interference and co-existence of staphylococci and Cutibacterium acnes within the healthy human skin microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. researchgate.net [researchgate.net]

- 6. What is Clioquinol used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The effects of topical antimicrobial-corticosteroid combination therapy in comparison to topical steroids alone on the skin microbiome of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Changes in Lesional and Non-lesional Skin Microbiome During Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hand eczema and changes in the skin microbiome after 2 weeks of topical corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hand eczema and changes in the skin microbiome after 2 weeks of topical corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Anti-inflammatory Properties of Topical Corticosteroids

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of topical corticosteroids, detailing their molecular interactions, signaling pathways, and the experimental methodologies used to characterize their efficacy.

Introduction

Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions due to their potent anti-inflammatory, immunosuppressive, vasoconstrictive, and anti-proliferative effects. Their therapeutic efficacy is attributed to their interaction with the glucocorticoid receptor and the subsequent modulation of gene expression and cellular signaling pathways.

Mechanism of Action

The anti-inflammatory actions of topical corticosteroids are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is present in the cytoplasm of virtually all human cells.

The Genomic Pathway (Transrepression and Transactivation)

The classical mechanism of corticosteroid action is genomic, involving the binding of the corticosteroid to the cytoplasmic GR. This binding event displaces heat shock proteins (HSPs) and allows the corticosteroid-GR complex to translocate into the nucleus.

-

Transrepression: Once in the nucleus, the corticosteroid-GR complex can interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, known as transrepression, is a key component of the anti-inflammatory effect and does not require direct binding of the GR to DNA. The GR complex can bind to these transcription factors, preventing them from activating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

-

Transactivation: The corticosteroid-GR complex can also directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding, or transactivation, leads to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Non-Genomic Pathway

In addition to the slower, gene-mediated genomic pathway, corticosteroids can exert rapid anti-inflammatory effects through non-genomic mechanisms. These actions are initiated by the interaction of corticosteroids with membrane-bound glucocorticoid receptors (mGRs) or through non-specific interactions with cellular membranes. This pathway can lead to the rapid inhibition of pro-inflammatory signaling cascades.

Quantitative Assessment of Anti-inflammatory Potency

The anti-inflammatory potency of topical corticosteroids is determined by various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of commonly used topical corticosteroids.

Table 1: Relative Vasoconstrictor Potency and Anti-inflammatory Activity

| Corticosteroid | Relative Vasoconstrictor Potency | Anti-inflammatory Activity (Relative to Hydrocortisone) |